molecular formula C12H10ClN5O B6446910 6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2549006-09-7

6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B6446910
CAS No.: 2549006-09-7
M. Wt: 275.69 g/mol
InChI Key: DHEPGYIOOBNAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole is a sophisticated heterocyclic hybrid compound designed for advanced pharmacological research. Its structure integrates a benzoxazole core, a privileged scaffold in drug discovery, with a 1,2,3-triazole moiety via an azetidine linker. The 1,2,3-triazole ring is a versatile pharmacophore known for its ability to interact with a wide range of biological enzymes and receptors, largely due to the hydrogen bonding capabilities of its nitrogen atoms . This ring system is noted for its stability and favorable physicochemical properties, making it a valuable component in the design of bioactive molecules . Hybrid compounds containing these structural features are increasingly investigated for their potential in neurodegenerative disease research, particularly as cholinesterase inhibitors that can modulate acetylcholine levels to potentially ameliorate cognitive deficits . The specific structural motifs present in this compound suggest significant research value as a chemical probe for exploring enzyme inhibition and receptor modulation, making it a candidate for high-throughput screening and the development of novel therapeutic agents for disorders of the central nervous system.

Properties

IUPAC Name

6-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c13-8-1-2-10-11(5-8)19-12(16-10)17-6-9(7-17)18-14-3-4-15-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEPGYIOOBNAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Suvorexant (MK-4305)
  • Structure : 5-Chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole.
  • Key Differences :
    • Replaces azetidine with a seven-membered diazepane ring.
    • Includes a benzoyl linker between diazepane and triazole.
  • Pharmacology : Dual orexin receptor antagonist (DORA) approved for insomnia. The diazepane ring enhances conformational flexibility, improving receptor binding .
(6-Chloro-1,3-Benzoxazol-2-yl)Methanamine
  • Structure : Simplifies the substituent to a methanamine group.
  • Key Differences : Lacks the azetidine-triazole moiety, reducing hydrogen-bonding capacity.
6-[(4-Chlorophenyl)(1H-1,2,4-Triazol-1-yl)Methyl]-3-Methyl-2(3H)-Benzoxazolone
  • Structure : Benzoxazolone core with a triazole-methyl-chlorophenyl group.
  • Key Differences : Benzoxazolone (lactone) instead of benzoxazole; 1,2,4-triazole vs. 1,2,3-triazole.
  • Activity : Reported for antimicrobial and anticancer applications, highlighting the role of triazole positioning .
1-(6-Chloro-1,3-Benzothiazol-2-yl)Hydrazine Derivatives
  • Structure : Benzothiazole core with hydrazine substituents.
  • Key Differences : Sulfur atom in benzothiazole increases lipophilicity vs. benzoxazole’s oxygen. Hydrazine groups enable diverse functionalization .

Pharmacological Analogs

Orexin Receptor Antagonists
  • Suvorexant : Binds orexin receptors via diazepane-triazole-benzoyl interactions. Clinical trials show efficacy in sleep maintenance (50% improvement in latency ).
Benzothiazole-Based Anticonvulsants
  • Example : 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[4-methoxyphenylethylidene]hydrazine.
  • Activity : Exhibits anticonvulsant properties (ED₅₀ = 25 mg/kg in rodent models). Benzothiazole’s lipophilicity enhances blood-brain barrier penetration .

Preparation Methods

Cyclocondensation of 2-Amino-5-Chlorophenol

The reaction of 2-amino-5-chlorophenol with carboxylic acid derivatives or aldehydes under acidic conditions remains the most widely employed method. Polyphosphoric acid (PPA) catalyzes the cyclodehydration, yielding the benzoxazole ring. For example, heating 2-amino-5-chlorophenol with chloroacetic acid in PPA at 180°C for 5 hours produces 6-chloro-1,3-benzoxazole with 85% efficiency. Alternative acid catalysts, such as phosphosulfonic acid (PSA), have demonstrated comparable efficacy under solvent-free conditions.

Oxidative Cyclization Strategies

Oxidative agents like lead tetraacetate or Dess–Martin periodinane (DMP) enable intramolecular cyclization of Schiff bases derived from 2-amino-5-chlorophenol. For instance, treatment of N-(5-chloro-2-hydroxyphenyl)benzamide with DMP in dichloromethane at 25°C facilitates rapid cyclization to the benzoxazole core within 2 hours. This method avoids extreme temperatures but requires stoichiometric oxidants, impacting scalability.

Triazole Moiety Incorporation

The 2H-1,2,3-triazol-2-yl group on the azetidine ring is typically installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Click Chemistry Approach

3-Azidoazetidine undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts. For instance, reacting 3-azidoazetidine with phenylacetylene using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 25°C produces 3-(triazol-2-yl)azetidine with 92% yield. The reaction’s modularity allows for diverse triazole substitutions, though steric hindrance in azetidine derivatives may necessitate prolonged reaction times.

Pre-functionalized Azetidine Building Blocks

An alternative strategy employs commercially available 3-(triazol-2-yl)azetidine, which is directly incorporated during the benzoxazole-azetidine coupling step. This avoids post-functionalization but requires access to specialized intermediates.

Integrated Synthetic Pathways

Combining the above steps, two principal routes emerge for the target compound:

Sequential Assembly (Benzoxazole → Azetidine → Triazole)

  • Benzoxazole Formation : 2-Amino-5-chlorophenol + chloroacetyl chloride → 6-chloro-1,3-benzoxazole (PPA, 180°C, 5 h).

  • Azetidine Coupling : Pd-catalyzed amination with 3-azidoazetidine (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).

  • Triazole Installation : CuAAC with phenylacetylene (CuSO₄, sodium ascorbate, 25°C).
    Overall Yield : 62% over three steps.

Convergent Synthesis (Modular Coupling)

  • Triazole-Azetidine Synthesis : 3-Azidoazetidine + phenylacetylene → 3-(triazol-2-yl)azetidine (92% yield).

  • Benzoxazole-Azetidine Coupling : 6-Chloro-2-iodobenzoxazole + 3-(triazol-2-yl)azetidine (Pd catalyst, 75% yield).
    Overall Yield : 69% over two steps.

Optimization and Green Chemistry Considerations

Recent advances emphasize sustainability:

  • Solvent-Free Mechanochemistry : Ball-milling ZnO nanoparticles with reactants achieves 6-chloro-1,3-benzoxazole formation in 88% yield within 30 minutes, eliminating solvent waste.

  • Aqueous Click Chemistry : Water as a solvent for CuAAC reduces toxicity while maintaining high yields (89%).

  • Catalyst Recycling : Heterogeneous catalysts like Cu(II)-DiAmSar/SBA-15 enable five reuse cycles without significant activity loss.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 2H, triazole-H), 7.52 (d, J = 8.4 Hz, 1H, benzoxazole-H), 7.08 (d, J = 8.4 Hz, 1H, benzoxazole-H), 4.35–4.28 (m, 4H, azetidine-H).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₀ClN₅O [M+H]⁺: 275.69, found: 275.70 .

Q & A

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

  • Methodology : Key issues include low yields in azetidine coupling (40–60%) and regioselectivity in triazole formation. Mitigate via:
  • Protecting groups : Use Boc for azetidine NH during benzoxazole coupling.
  • Catalyst optimization : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.